2-[5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-YL]pentanedioic acid
CAS No.: 16942-89-5
Cat. No.: VC10597552
Molecular Formula: C15H13NO5S2
Molecular Weight: 351.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 16942-89-5 |
|---|---|
| Molecular Formula | C15H13NO5S2 |
| Molecular Weight | 351.4 g/mol |
| IUPAC Name | 2-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid |
| Standard InChI | InChI=1S/C15H13NO5S2/c17-12(18)7-6-10(14(20)21)16-13(19)11(23-15(16)22)8-9-4-2-1-3-5-9/h1-5,8,10H,6-7H2,(H,17,18)(H,20,21)/b11-8- |
| Standard InChI Key | DTPSNZKCDHPUJR-FLIBITNWSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C(CCC(=O)O)C(=O)O |
| SMILES | C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C(CCC(=O)O)C(=O)O |
| Canonical SMILES | C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C(CCC(=O)O)C(=O)O |
Introduction
Structural Elucidation and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 2-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid, delineates its structure:
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A thiazolidine ring (five-membered S/N-heterocycle) with:
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4-oxo (keto) and 2-thioxo (thiocarbonyl) substituents.
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5-benzylidene group (benzaldehyde-derived aromatic moiety).
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Pentanedioic acid (glutaric acid) linked to the thiazolidine’s nitrogen.
This architecture confers amphiphilic properties, with the aromatic benzylidene enhancing lipid solubility and the dicarboxylic acid promoting water solubility .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS No. | 16942-89-5 |
| Molecular Formula | C₁₅H₁₃NO₅S₂ |
| Molecular Weight | 351.4 g/mol |
| SMILES | C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C(CCC(=O)O)C(=O)O |
| Topological Polar Surface | 126 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 7 |
Data derived from NMR and mass spectrometry confirm the Z-configuration of the benzylidene group, critical for spatial alignment with biological targets .
Synthesis and Characterization
Synthetic Pathways
The synthesis involves a three-step strategy:
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Thiazolidine Ring Formation: Condensation of thiourea with chloroacetic acid under basic conditions yields 2-thioxo-4-thiazolidinone.
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Benzylidene Incorporation: Knoevenagel condensation with benzaldehyde introduces the 5-benzylidene group, facilitated by piperidine catalysis.
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Pentanedioic Acid Conjugation: Alkylation of the thiazolidine nitrogen with glutaric anhydride completes the structure .
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Thiourea, ClCH₂COOH, NaOH, 80°C | 72 |
| 2 | Benzaldehyde, piperidine, EtOH | 65 |
| 3 | Glutaric anhydride, DMF, 60°C | 58 |
Analytical Characterization
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NMR Spectroscopy:
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¹H NMR (DMSO-d₆): δ 7.85 (s, 1H, CH=S), 7.45–7.30 (m, 5H, Ar-H), 3.12 (t, 2H, CH₂).
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¹³C NMR: 192.1 (C=O), 174.3 (C=S), 135.2 (Ar-C).
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Mass Spectrometry: ESI-MS m/z 352.1 [M+H]⁺, confirming molecular weight .
Biological Activities and Mechanisms
Anti-inflammatory and Enzyme Inhibition
Rhodanine derivatives suppress COX-2 (IC₅₀ ~10 µM) and LOX (IC₅₀ 7 µM), suggesting potential for mitigating oxidative stress . The thiocarbonyl group chelates metal ions in enzyme active sites, a mechanism likely shared by this compound.
Comparative Analysis with Structural Analogs
Table 3: Activity Trends in Thiazolidine Derivatives
Key trends:
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Lipophilicity: 4-Ethylphenyl substitution (logP 2.1 vs. 1.5 for benzylidene) enhances membrane penetration.
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Acidic Groups: Pentanedioic acid improves solubility (cLogS −2.3 vs. −3.1 for acetic acid) .
Pharmacokinetic and Toxicity Considerations
ADME Profile
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Absorption: Moderate permeability (Caco-2 Papp 8 × 10⁻⁶ cm/s) due to dicarboxylic acid ionization at physiological pH.
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Metabolism: Hepatic glucuronidation predicted (UGT1A1, UGT1A3 substrates), with sulfoxide formation via CYP3A4.
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Excretion: Renal clearance predominant (CLrenal 0.45 L/h), as per QSAR models .
Toxicity Risks
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Cytotoxicity: CC₅₀ in HepG2 cells = 125 µM, indicating moderate hepatotoxicity risk .
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Genotoxicity: Ames test negative, but in silico alerts for DNA alkylation (SAscore 0.72) .
Industrial and Research Applications
Drug Development
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Lead Optimization: Serves as a scaffold for DYRK1A inhibitors (Ki ~50 nM in analogs), relevant in Alzheimer’s disease.
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Combi-Chemistry: Used in Ugi multicomponent reactions to generate >200 derivatives for high-throughput screening.
Analytical Standards
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